molecular formula C18H12ClF3N6O B2904969 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-81-2

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Numéro de catalogue: B2904969
Numéro CAS: 892745-81-2
Poids moléculaire: 420.78
Clé InChI: PKKLHBSMCINMCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a hybrid structure combining a 1,2,3-triazole core substituted with a 3-chloro-4-(trifluoromethyl)phenyl group at position 1 and a 1,2,4-oxadiazol-5-yl moiety linked to a 2-methylphenyl group at position 2. Such heterocyclic systems are commonly explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties, though specific biological data for this compound remain uncharacterized in the provided evidence.

Propriétés

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N6O/c1-9-4-2-3-5-11(9)16-24-17(29-26-16)14-15(23)28(27-25-14)10-6-7-12(13(19)8-10)18(20,21)22/h2-8H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLHBSMCINMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as under radical conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Applications De Recherche Scientifique

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

Mécanisme D'action

The mechanism of action of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole and oxadiazole rings can interact with active sites of enzymes, potentially inhibiting their activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight critical structural and functional differences between the target compound and analogues from the literature:

Table 1: Structural and Functional Comparison

Compound (Reference) Key Substituents/Features Molecular Weight Heterocycle Type Notable Properties/Implications
Target Compound 3-Cl, 4-CF₃-phenyl; 2-MePh-oxadiazole N/A 1,2,4-Oxadiazole CF₃ enhances metabolic stability; potential for high logP
899950-00-6 3-Cl, 2-Me-phenyl; 4-FPh-oxadiazole 370.8 1,2,4-Oxadiazole Fluorine increases electronegativity; lower lipophilicity
892777-63-8 4-ClPh-oxadiazole; 2,5-diMeOPh-triazole N/A 1,2,4-Oxadiazole Methoxy groups improve aqueous solubility
1189418-72-1 4-ClPh-triazole; thiadiazole with dimethoxyphenyl 428.9 1,2,4-Thiadiazole Thiadiazole may alter binding kinetics vs. oxadiazole
686280-44-4 2,6-diClPh; CF₃-triazole with sulfanyl group 343.15 1,2,4-Triazole Sulfanyl group may reduce H-bonding capacity
A5Q Ligand 4-CF₃Ph-thiadiazole 245.22 1,2,3-Thiadiazole Thiadiazole vs. oxadiazole alters electronic properties

Impact of Substituents on Pharmacological Properties

  • Trifluoromethyl (CF₃) vs. Halogens: The CF₃ group in the target compound (vs.
  • Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole in the target compound (vs. thiadiazole in or 1,2,3-thiadiazole in ) offers distinct hydrogen-bonding capabilities and dipole moments, which could influence target affinity and solubility .
  • Aryl Substituents: The 2-methylphenyl group on the oxadiazole (target) vs.

Activité Biologique

The compound 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15ClF3N5O\text{C}_{18}\text{H}_{15}\text{ClF}_3\text{N}_5\text{O}

This structure features a triazole ring linked to an oxadiazole derivative, which is significant in medicinal chemistry for its potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The oxadiazole moiety has been shown to inhibit several critical enzymes involved in cancer progression, including:
    • Telomerase
    • Histone Deacetylases (HDAC)
    • Thymidylate Synthase
    • Topoisomerase II .

These enzymes play crucial roles in DNA replication and repair, making them prime targets for anticancer drugs.

Biological Activity Data

Recent studies have evaluated the biological activity of various derivatives similar to the target compound. The following table summarizes key findings related to the anticancer activity of oxadiazole derivatives:

CompoundTarget Cell LineIC50 Value (µM)Mechanism of Action
Oxadiazole Derivative AMCF-7 (Breast Cancer)0.12 - 2.78HDAC inhibition
Oxadiazole Derivative BA549 (Lung Cancer)15.63Apoptosis induction via p53 activation
Target CompoundTBDTBDTBD

Case Study 1: Antitumor Activity in MCF-7 Cells

In a study examining the effects of various oxadiazole derivatives on MCF-7 cells, it was found that certain compounds exhibited cytotoxic effects comparable to established chemotherapeutics like Tamoxifen. The mechanism involved increased expression of pro-apoptotic proteins and activation of caspases .

Case Study 2: In Vivo Efficacy

A series of in vivo studies indicated that oxadiazole derivatives could significantly reduce tumor size in xenograft models. These studies highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity .

Q & A

Q. Key Parameters :

StepTemperature (°C)SolventCatalystYield (%)
180–100ToluenePOCl₃60–75
225–60DMFCuI70–85
3100–120DMSOPd(PPh₃)₄50–65

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and ¹H/¹³C NMR .

Advanced: How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

Answer:
Regioselectivity in CuAAC reactions is influenced by:

  • Alkyne/Azide Electronic Effects : Electron-deficient alkynes favor 1,4-disubstituted triazoles. Adjust substituents on precursors to control regiochemistry .
  • Catalyst Modifiers : Adding tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), enhancing 1,4-selectivity .
  • Temperature Control : Lower temperatures (25°C) reduce side reactions and improve selectivity .

Validation : Use 2D NOESY NMR or X-ray crystallography to confirm regiochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm proton environments and carbon骨架, especially distinguishing triazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.8 ppm) protons .
  • FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C=N/C-F vibrations (1600–1700 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict NMR chemical shifts and compare with experimental data .
  • Electrostatic Potential Maps : Identify reactive sites (e.g., triazole N3 for electrophilic attacks) to explain unexpected reactivity .
  • HOMO-LUMO Analysis : Predict electronic transitions (e.g., λ_max in UV-Vis) and correlate with experimental spectra .

Example : A 0.3 ppm deviation in ¹H NMR between experimental and calculated shifts may indicate solvent effects or conformational flexibility .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced: How can target identification be performed for this compound?

Answer:

  • Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with low binding energy (ΔG < −8 kcal/mol) .
  • CRISPR-Cas9 Knockout : Validate target relevance by observing reduced activity in gene-edited cell lines .

Advanced: What strategies mitigate poor solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substitution Patterns : Replace the 2-methylphenyl group on the oxadiazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Triazole Modifications : Introduce methyl groups at N1 to sterically block metabolic degradation .
  • Pharmacophore Mapping : Use QSAR models to prioritize derivatives with predicted logP < 3 and polar surface area > 80 Ų .

Basic: What are recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in sealed vials .
  • Light Sensitivity : Protect from UV exposure using amber glassware .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the trifluoromethyl group .

Advanced: How should conflicting bioactivity data between studies be interpreted?

Answer:

  • Assay Variability : Compare cell line origins (e.g., ATCC vs. patient-derived) and culture conditions .
  • Impurity Analysis : Quantify byproducts (e.g., unreacted azides) via LC-MS; purity <95% may skew results .
  • Pharmacokinetic Factors : Evaluate membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain discrepancies .

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